molecular formula C11H9ClN2O B2716542 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde CAS No. 1209073-55-1

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde

Cat. No.: B2716542
CAS No.: 1209073-55-1
M. Wt: 220.66
InChI Key: VBHVSBYIZWXINZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is a heterocyclic compound that contains both an imidazole ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 3-methylbenzaldehyde with 5-chloroimidazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, typically at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol, usually at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide, often at elevated temperatures.

Major Products Formed

    Oxidation: 5-Chloro-3-(3-methylphenyl)imidazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(3-methylphenyl)imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-methylphenyl)imidazole-4-carbaldehyde
  • 5-Chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde
  • 5-Chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde

Uniqueness

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its similar compounds.

Properties

IUPAC Name

5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHVSBYIZWXINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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